Fondaren, with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol, is a synthetic compound known for its unique chemical properties and diverse applications across various fields, including chemistry, biology, and medicine. Its IUPAC name is [2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl] N-methylcarbamate. Fondaren is classified as a carbamate derivative, which indicates its functional group characteristics that contribute to its reactivity and utility in scientific research .
Fondaren can be synthesized using various methods, with one common approach involving the reaction of specific reagents under controlled conditions. For instance, a notable synthesis method includes the use of concentrated hydrochloric acid and organic acids to facilitate the formation of the compound through a one-step reaction involving o-phenylenediamine derivatives and ketene structures. This method has been optimized to improve yield and reduce by-products .
The synthesis typically requires maintaining specific temperatures (e.g., 50-90 °C) and utilizing reducing agents to promote the desired chemical transformations. The process may also involve post-treatment steps to purify the final product, such as adding ammonia water at low temperatures to facilitate solid precipitation .
Fondaren's molecular structure consists of a phenyl ring substituted with a 1,3-dioxolane moiety and an N-methylcarbamate group. The presence of these functional groups contributes to its reactivity and biological activity.
The InChI representation for Fondaren is InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15). Its structural complexity allows for various interactions with biological targets, making it an interesting compound for further study .
Fondaren undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles that can react with the carbamate functional group.
The specific conditions under which these reactions occur can significantly influence the yield and purity of the products formed. For example, oxidation reactions may lead to the formation of carboxylic acids or ketones from Fondaren, while reduction reactions can yield amines or alcohols .
The mechanism of action of Fondaren involves its interaction with cellular components at the molecular level. It is believed to exert effects by binding to specific targets within cells, modulating their activity through covalent interactions or competitive inhibition.
Fondaren is characterized by its solid state at room temperature and exhibits stability under standard laboratory conditions. Its melting point and solubility characteristics are essential for determining its application in various experimental setups.
The chemical properties include reactivity towards nucleophiles due to the presence of the carbamate group. Fondaren's reactivity profile makes it suitable for use in organic synthesis and medicinal chemistry applications .
Fondaren has a wide range of scientific applications:
Fondaparinux (Arixtra®) emerged as a revolutionary anticoagulant by addressing critical limitations of naturally derived heparins. Unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs) are biologically extracted, heterogeneous mixtures with variable chain lengths (5–100 kDa), leading to unpredictable pharmacokinetics and anticoagulant responses [1] [7]. Their inherent structural diversity necessitated rigorous batch-to-batch monitoring and carried risks of contamination—exemplified by the 2008 heparin contamination crisis that caused fatalities [3]. Fondaparinux, a synthetic pentasaccharide (molecular weight: 1,728 Da), represented a paradigm shift through chemical homogeneity, target specificity, and elimination of animal-derived components [1] [6].
Unlike heparins, which inhibit both Factor Xa (FXa) and thrombin (Factor IIa), Fondaparinux’s sequence (D-GlcNS6S-α-(1,4)-D-GlcA-β-(1,4)-D-GlcNS3,6S-α-(1,4)-L-IdoA2S-α-(1,4)-D-GlcNS6S-OMe) exclusively binds antithrombin III (AT). This binding induces a conformational change in AT, enhancing its affinity for FXa by ~300-fold without inhibiting thrombin directly [1] [9]. This selectivity minimized off-target interactions, reducing risks like heparin-induced thrombocytopenia (HIT), as Fondaparinux lacks affinity for platelet factor 4 (PF4) [2] [6]. Clinical trials confirmed its efficacy: phase III studies demonstrated a 55% relative risk reduction in venous thromboembolism (VTE) after orthopedic surgery compared to enoxaparin (LMWH) [1] [9].
Table 1: Fondaparinux vs. Natural Heparin: Key Molecular and Functional Distinctions
Property | Unfractionated Heparin | Fondaparinux |
---|---|---|
Source | Animal tissues (porcine/cow) | Chemical synthesis |
Molecular Weight | 3–30 kDa (heterogeneous) | 1,728 Da (monodisperse) |
Target Specificity | FXa + IIa | FXa only (via AT) |
HIT Risk | High (UFH) / Moderate (LMWH) | Negligible |
Synthesis Complexity | Extraction/purification | 50+ chemical steps |
Batch Consistency | Variable | High |
The development of Fondaparinux was guided by decades of research into heparin’s AT-binding domain. Key milestones include:
Subsequent efforts focused on optimizing Fondaparinux’s scaffold. Idraparinux, a hypermethylated and fully O-sulfated analogue, exhibited 30-fold higher AT affinity and a half-life of 130 hours, enabling weekly dosing [3] [8]. However, phase III trials revealed unacceptable bleeding risks, halting its development [8]. More recently, analogue Rrt1.17, isolated from crude Fondaparinux, showed enhanced in vivo anticoagulant activity and metabolic stability in rat models, underscoring ongoing structure-activity relationship (SAR) refinements [4].
Table 2: Evolution of Synthetic Pentasaccharide Anticoagulants
Milestone | Compound | Structural Innovation | Pharmacological Outcome |
---|---|---|---|
Natural AT-Binding Site | Heparin fragment | Native sequence (no modifications) | Rapid clearance; low bioavailability |
First Synthetic | Org31540/SR90107A | Native sequence (synthetic replica) | Improved purity; unstable in vivo |
Stabilized Anomer | Fondaparinux | O-Methyl at reducing end | t₁/₂=17–21 h; once-daily dosing |
Hyper-sulfated | Idraparinux | N-Sulfates → O-Sulfates; methylation | t₁/₂=130 h; weekly dosing (abandoned) |
Efficient Analogue | Rrt1.17 | Modified sulfation pattern | Enhanced activity vs. Fondaparinux |
Early synthetic routes to Fondaparinux were hampered by low efficiency and scalability challenges. The original 50-step synthesis by Petitou and colleagues required:
Contemporary strategies prioritize convergence, stereocontrol, and chemo-enzymatic approaches:
Enzymatic synthesis has also gained traction. Heparan sulfate (HS) sulfotransferases and glycosyltransferases allow precise installation of sulfo groups and uronic acid epimerization, though scaling remains challenging [5]. Modern chemoenzymatic platforms combine synthetic disaccharide precursors with enzymatic elongation, enhancing fidelity while cutting steps.
Table 3: Synthetic Methodologies: Evolution of Fondaparinux Production
Synthetic Approach | Steps | Overall Yield | Key Innovations | Limitations |
---|---|---|---|---|
Early Linear (Petitou) | >50 | <0.1% | First total synthesis | Low yield; poor stereoselectivity |
Convergent [2+3] (Borbás) | 39 | ~5% | Modular disaccharide + trisaccharide coupling | Complex protecting group management |
One-Pot (Wong/Dey) | 15 | >20% | Automated building block assembly | Donor activation optimization |
Chemoenzymatic | 20–30 | 10–15% | Enzymatic sulfation/epimerization | Enzyme cost/stability |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7